Paritaprevir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

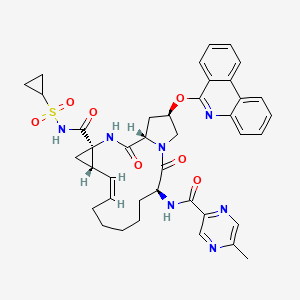

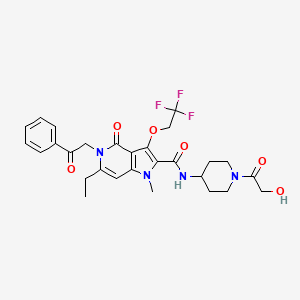

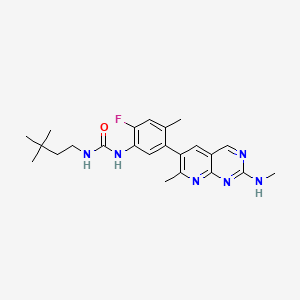

Paritaprevir is a direct-acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). It is particularly effective against HCV genotypes 1 and 4 . This compound works by inhibiting the NS3/4A serine protease, an enzyme critical for the replication of the virus .

Mechanism of Action

Paritaprevir, also known as Veruprevir, is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural (NS) protein 3/4A protease . It is used in combination with other direct-acting antivirals (DAAs) for the treatment of chronic HCV infection .

Target of Action

This compound primarily targets the NS3/4A serine protease of Hepatitis C Virus (HCV) . This protease plays a crucial role in the viral replication process of HCV .

Mode of Action

This compound inhibits the NS3/4A serine protease, thereby preventing the cleavage of HCV’s genetic material into structural and nonstructural proteins required for assembly into mature virus . By inhibiting this viral protease, this compound prevents viral replication and function .

Biochemical Pathways

The inhibition of the NS3/4A serine protease disrupts the HCV life cycle at the stage of protein processing. This prevents the virus from replicating and infecting new cells .

Pharmacokinetics

This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 and is administered with a low dose of ritonavir to achieve drug concentrations suitable for once-daily dosing . The coadministration of this compound with ritonavir increases the half-life of single-dose this compound from approximately 3 hours to 5–8 hours . In the presence of ritonavir, this compound is excreted mostly unchanged in feces via biliary excretion .

Result of Action

The inhibition of the NS3/4A serine protease by this compound results in the disruption of the HCV life cycle, preventing the virus from replicating and infecting new cells . This leads to a decrease in the viral load and potentially the eradication of the virus from the body.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can ameliorate experimental acute lung injury in a lipopolysaccharide (LPS)-induced two-hit rat model . This suggests that the drug’s action can be influenced by the presence of other substances or conditions in the body.

Biochemical Analysis

Biochemical Properties

Paritaprevir plays a significant role in biochemical reactions, particularly as an inhibitor of the HCV NS3/4A protease . This enzyme is crucial for the life cycle of the HCV, and by inhibiting it, this compound prevents the virus from replicating .

Cellular Effects

This compound affects various types of cells, primarily those infected with HCV. By inhibiting the NS3/4A protease, this compound disrupts the replication of the virus within the cell . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the HCV NS3/4A protease and inhibiting its function . This prevents the protease from cleaving the HCV polyprotein, a necessary step in the replication of the virus .

Temporal Effects in Laboratory Settings

This compound displays highly variable, nonlinear pharmacokinetics . Over time, the effects of this compound can change due to its metabolism and excretion . In the presence of ritonavir, another antiviral drug, this compound is excreted mostly unchanged in feces via biliary excretion .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 . It is administered with a low dose of ritonavir to achieve drug concentrations suitable for once-daily dosing . In the presence of ritonavir, this compound is excreted mostly unchanged in feces via biliary excretion .

Transport and Distribution

Following a single dose administration of this compound co-dosed with ritonavir, approximately 88% of the radioactivity was recovered in feces with limited radioactivity (8.8%) in urine . This suggests that this compound is transported and distributed within cells and tissues, and is primarily excreted via the biliary route .

Preparation Methods

The synthesis of Paritaprevir involves several steps, starting from inhibitors incorporating oxime-based P*-shelf moieties. A collaborative effort between Abbott Laboratories and Enanta Pharmaceuticals led to the generation of this compound, incorporating novel P*-phenanthridine and P3-amide capping groups . The industrial production of this compound is typically pharmacokinetically boosted by ritonavir to enhance its efficacy .

Chemical Reactions Analysis

Paritaprevir undergoes various chemical reactions, primarily involving its interaction with the NS3/4A serine protease. The compound is known to inhibit the protease by binding to its active site, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication . Common reagents used in these reactions include ritonavir, which enhances the bioavailability of this compound .

Scientific Research Applications

Paritaprevir has been extensively studied for its therapeutic effects on chronic Hepatitis C Virus infection. It has shown promising results in combination therapies, achieving high sustained virologic response rates . Additionally, recent research has explored its potential in treating acute lung injury, demonstrating its ability to reduce inflammatory cell infiltration and pulmonary interstitial thickening . This compound’s applications extend to various fields, including medicinal chemistry, pharmacology, and virology.

Comparison with Similar Compounds

Paritaprevir is part of a class of direct-acting antivirals that includes other NS3/4A protease inhibitors such as Telaprevir and Boceprevir . Compared to these older agents, this compound has shown better sustained virologic response rates, higher barriers to resistance, fewer side effects, and a reduced pill burden . Its pharmacokinetic boosting with ritonavir further enhances its efficacy, making it a superior option in combination therapies for Hepatitis C Virus infection .

Similar compounds include:

- Telaprevir

- Boceprevir

- Simeprevir

- Grazoprevir

This compound’s unique combination of efficacy, safety, and reduced pill burden distinguishes it from these similar compounds .

Properties

Key on ui mechanism of action |

Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function. |

|---|---|

CAS No. |

1216941-48-8 |

Molecular Formula |

C40H43N7O7S |

Molecular Weight |

765.9 g/mol |

IUPAC Name |

(1S,4R,6S,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |

InChI |

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/t25-,26-,32+,34+,40-/m1/s1 |

InChI Key |

UAUIUKWPKRJZJV-AOMWZFMUSA-N |

SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |

Isomeric SMILES |

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCCC=C[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |

Appearance |

White to off-white powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ATB450; ABT-450; ABT 450; Paritaprevir; Veruprevir; Brand name: VIEKIRA PAK. |

Origin of Product |

United States |

Q1: What is the mechanism of action of Paritaprevir?

A1: this compound is a direct-acting antiviral agent that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , , ] This protease is essential for HCV replication as it cleaves the viral polyprotein into functional proteins necessary for viral maturation and assembly. By inhibiting NS3/4A protease activity, this compound disrupts the HCV life cycle and prevents viral replication. [, , ]

Q2: Why is this compound co-administered with Ritonavir?

A3: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for this compound metabolism. Co-administration of Ritonavir significantly increases this compound exposure and half-life by inhibiting its breakdown, allowing for a more convenient dosing regimen and potentially improved efficacy. [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the specific molecular formula and weight of this compound are not provided in the provided research papers.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not discuss spectroscopic characterization of this compound.

Q5: Are there any studies exploring this compound's material compatibility?

A5: The provided papers mainly focus on the pharmacological aspects of this compound. Detailed studies on material compatibility are not discussed in these papers.

Q6: How is this compound absorbed and distributed in the body?

A7: While the exact mechanisms are not fully elucidated in the provided papers, this compound exhibits non-linear pharmacokinetics, indicating that its absorption and distribution may be influenced by factors beyond simple dose proportionality. [, ] Co-administration with Ritonavir significantly impacts its pharmacokinetic profile by inhibiting its metabolism and enhancing exposure. [, , ]

Q7: What are the main routes of this compound elimination?

A8: Following oral administration, this compound is primarily eliminated through the biliary-fecal route, with a smaller fraction excreted in urine. [, , ] Co-administration with Ritonavir further emphasizes biliary excretion.

Q8: What is the evidence supporting the efficacy of this compound in treating HCV infection?

A9: Multiple clinical trials, including Phase II and Phase III studies, have demonstrated the efficacy of this compound in combination with other direct-acting antiviral agents for the treatment of chronic HCV infection, particularly genotype 1. [, , , , , , , , , ] These studies have shown high sustained virologic response rates, indicating viral eradication, in various patient populations, including those with cirrhosis and those who have failed prior interferon-based therapies. [, , , , , , ]

Q9: What are the known resistance mechanisms to this compound?

A10: Resistance to this compound, as with other direct-acting antiviral agents, can emerge through mutations in the HCV genome, specifically within the NS3 protease gene. [, ] The most common treatment-emergent substitutions associated with this compound resistance occur at amino acid position 168 within the NS3 protease. [, ]

Q10: Are there any known cross-resistance concerns with this compound?

A11: The development of resistance to one HCV protease inhibitor, such as this compound, can potentially confer cross-resistance to other protease inhibitors due to shared structural and mechanistic similarities. []

Q11: Does this compound interact with drug transporters?

A12: Yes, this compound is known to inhibit organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are important transporters involved in the uptake of various drugs and endogenous compounds. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

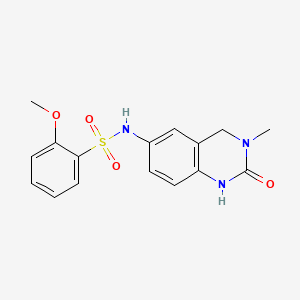

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)

![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)

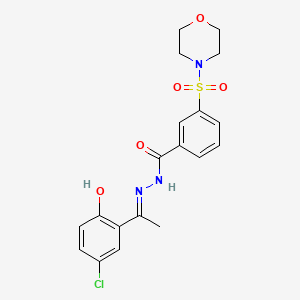

![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)

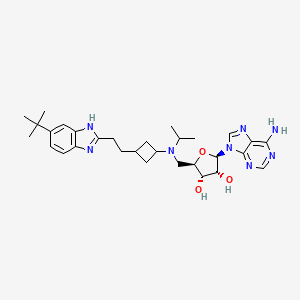

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)